

"6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine" IUPAC name and structure

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Compound of Interest

Compound Name: 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine

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Technical Guide: 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is a specialized heterocyclic compound that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure, featuring a pyrimidine core substituted with a chloro group, a methyl group, and a protected amino functionality, makes it a versatile building block for accessing a diverse range of more complex molecules. The bis(Boc) protecting group offers robust protection of the amino group under various reaction conditions, while the chloro substituent provides a reactive site for nucleophilic substitution, enabling facile elaboration of the pyrimidine scaffold. This guide provides an in-depth overview of its chemical identity, properties, a plausible synthetic route, and its significance in medicinal chemistry.

Chemical Identity and Properties

The compound, commonly referred to as **6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine**, possesses the following systematic IUPAC names: di(tert-butyl) (6-chloro-2-methylpyrimidin-4-yl)imidodicarbonate and tert-butyl N-[(tert-butoxy)carbonyl]-N-(6-chloro-2-methylpyrimidin-4-

yl)carbamate. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

Property	Value
CAS Number	1350918-95-4
Molecular Formula	C ₁₅ H ₂₂ ClN ₃ O ₄
Molecular Weight	343.81 g/mol
Appearance	White to yellow solid
Purity	≥95%
Storage Temperature	2-8°C

Synthesis

While a specific literature procedure for the synthesis of **6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine** is not readily available, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. The synthesis logically proceeds in two main stages: the formation of the pyrimidine core followed by the protection of the amino group.

Logical Workflow for Synthesis

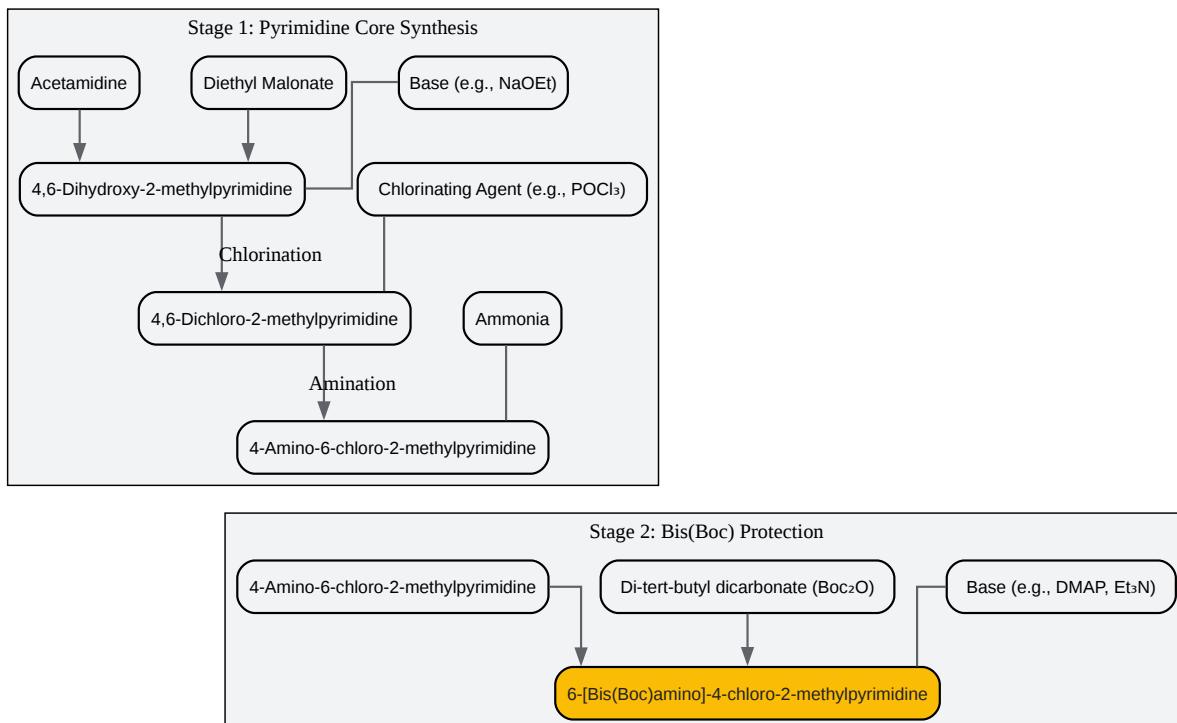
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Figure 1: Synthetic workflow for **6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine**.

Experimental Protocol

Stage 1: Synthesis of 4-Amino-6-chloro-2-methylpyrimidine (Precursor)

A common method for the synthesis of the precursor, 4-amino-6-chloro-2-methylpyrimidine, involves the initial construction of the pyrimidine ring followed by functional group manipulations.

- **Synthesis of 4,6-Dichloro-2-methylpyrimidine:** The synthesis of 4,6-dichloro-2-methylpyrimidine can be achieved through the condensation of acetamidine with a malonic acid derivative, followed by chlorination.
- **Amination of 4,6-Dichloro-2-methylpyrimidine:** The resulting 4,6-dichloro-2-methylpyrimidine can then be selectively aminated. A mixture of 2-methyl-4,6-dichloropyrimidine and a solution of ammonia in anhydrous methanol is heated in a pressure vessel.^[1] After cooling, the solvent is evaporated, and the resulting solid residue is recrystallized to yield 6-amino-4-chloro-2-methylpyrimidine.^[1]

Stage 2: N,N-Bis(tert-butoxycarbonyl) Protection

The protection of the amino group of 4-amino-6-chloro-2-methylpyrimidine with two tert-butoxycarbonyl (Boc) groups is a key step. The tert-butyloxycarbonyl group is a widely used protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions.^[2]

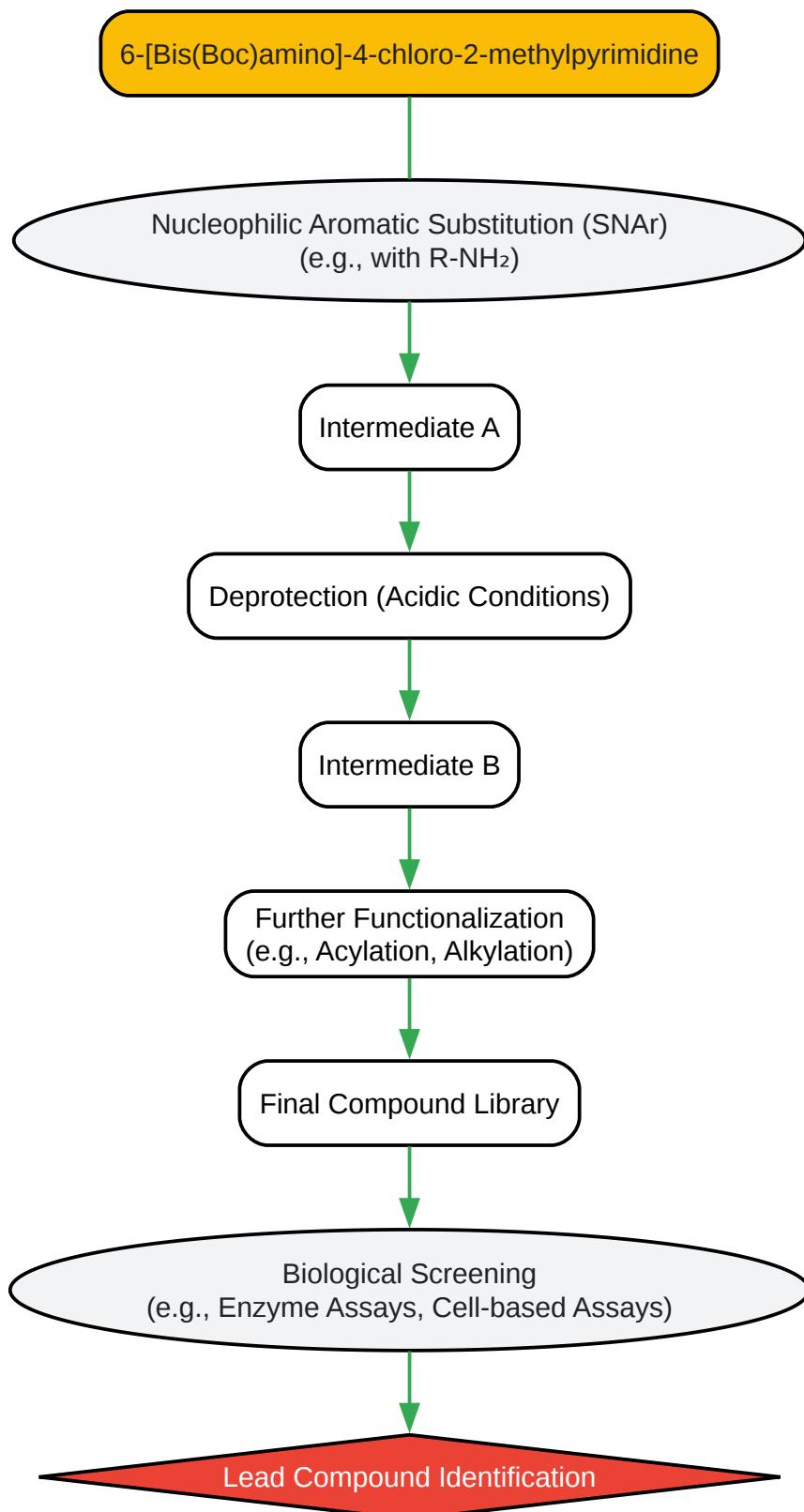
- **Reaction Setup:** To a solution of 4-amino-6-chloro-2-methylpyrimidine in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane), a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et_3N) is added.^[2]
- **Addition of Boc Anhydride:** Di-tert-butyl dicarbonate (Boc_2O) is then added to the reaction mixture. The use of a slight excess of Boc_2O and the base can help drive the reaction to completion, leading to the formation of the N,N-di-Boc derivative.^[1]
- **Work-up and Purification:** The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired **6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine**.^[1]

Applications in Drug Discovery

While specific biological activities of **6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine** itself are not extensively reported, its utility lies in its role as a key intermediate for the synthesis of more complex, biologically active molecules. The pyrimidine scaffold is a common feature in a multitude of approved drugs and clinical candidates.

The compound serves as a versatile building block where the chloro group at the 4-position can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functionalities and the construction of libraries of compounds for high-throughput screening. The bis(Boc)-protected amino group at the 6-position can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.

Logical Workflow in Drug Discovery



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Figure 2: Role as a building block in a drug discovery workflow.

This strategic approach enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of novel pyrimidine derivatives, ultimately leading to the identification of potent and selective drug candidates for various therapeutic targets.

Conclusion

6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and the presence of strategically placed functional groups allow for controlled and predictable chemical modifications. This technical guide provides researchers and scientists with the core knowledge of its chemical properties, a logical synthetic pathway, and its application as a key building block in the quest for novel therapeutics. The systematic utilization of this and similar intermediates will continue to be a cornerstone of modern medicinal chemistry.

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